molecular formula C7H5FN2 B1395260 6-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-33-2

6-Fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1395260
CAS RN: 1190320-33-2
M. Wt: 136.13 g/mol
InChI Key: CVGJTKLSMRMEOX-UHFFFAOYSA-N
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Description

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine” is a heterocyclic compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.13 . It is a solid substance and is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine”, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-pyrrolo[3,2-b]pyridine” includes a pyrrole ring and a pyridine ring . The InChI code for the compound is 1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Physical And Chemical Properties Analysis

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 136.13 . The compound is stored in dry conditions at 2-8°C .

Scientific Research Applications

Diabetes Management

6-Fluoro-1H-pyrrolo[3,2-b]pyridine compounds have shown efficacy in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Research

These compounds have been evaluated for their potential as FGFR inhibitors. FGFRs (Fibroblast Growth Factor Receptors) are important targets in cancer research due to their role in cell proliferation and survival. Inhibiting FGFRs can reduce the migration and invasion abilities of cancer cells .

Neurological Studies

6-Fluoro-1H-pyrrolo[3,2-b]pyridine derivatives have been discovered as novel PET tracers for detecting neurofibrillary tangles (NFTs), which are associated with Alzheimer’s disease and other neurodegenerative conditions. This application is crucial for early diagnosis and monitoring of these diseases .

Anticancer Targeting

The pyridine scaffold in these compounds has been studied for its medicinal attributes as anticancer targeting agents. Structure-activity relationship (SAR) studies suggest that certain modifications on the phenyl ring can enhance inhibitory action against specific cancer-associated enzymes .

Synthetic Chemistry

6-Fluoro-1H-pyrrolo[3,2-b]pyridine serves as a key intermediate in synthetic chemistry for the development of various biologically active molecules. Its reactivity allows for the creation of diverse derivatives with potential therapeutic applications .

Kinase Inhibition

Pyrrolopyridine derivatives exhibit kinase inhibitory activity, which is significant in the treatment of various diseases where kinases play a role in disease progression .

MDPI - Biological Activity of Pyrrolo[3,4-c]pyridine X-Mol - Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl) RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b] Springer - Pyrrolopyrazine derivatives: synthetic approaches and biological SpringerOpen - Medicinal attributes of pyridine scaffold as anticancer targeting Sigma-Aldrich - 6-Fluoro-1H-pyrrolo[2,3-b]pyridine

Safety and Hazards

The safety information for “6-Fluoro-1H-pyrrolo[3,2-b]pyridine” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

6-Fluoro-1H-pyrrolo[3,2-b]pyridine: interacts with its targets by inhibiting FGFRs. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs by 6-Fluoro-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. The most significant of these is the RAS-MEK-ERK pathway, which is involved in regulating cell proliferation and migration . By inhibiting FGFRs, the compound disrupts this pathway, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

The pharmacokinetics of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine ’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . For example, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis .

properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJTKLSMRMEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696663
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190320-33-2
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-pyrrolo[3,2-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (2.22 g, 10.7 mmol) in DMF (30 mL) at 0° C. under nitrogen was added NaH (60% in mineral oil, 1.025 g, 42.7 mmol) in several portions. After stirring at RT for 2 h, the reaction mixture was poured into ice-cold water and extracted with EtOAc. The extract was dried (MgSO4), filtered, and concentrated under reduced pressure to afford 1.46 g (100%) of 6-fluoro-1H-pyrrolo[3,2-b]pyridine as a brown solid. MS (ESI): m/z=137.2 [M+1]+.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
1.025 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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